molecular formula C20H17N5O4 B5457005 ethyl (2Z)-2-cyano-2-[1-methyl-3-[(Z)-(4-nitrophenyl)methylideneamino]benzimidazol-2-ylidene]acetate

ethyl (2Z)-2-cyano-2-[1-methyl-3-[(Z)-(4-nitrophenyl)methylideneamino]benzimidazol-2-ylidene]acetate

Cat. No.: B5457005
M. Wt: 391.4 g/mol
InChI Key: MEIHZIKYCSGOCB-JWHYYTCISA-N
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Description

Ethyl (2Z)-2-cyano-2-[1-methyl-3-[(Z)-(4-nitrophenyl)methylideneamino]benzimidazol-2-ylidene]acetate is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a cyano group, a nitrophenyl group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-cyano-2-[1-methyl-3-[(Z)-(4-nitrophenyl)methylideneamino]benzimidazol-2-ylidene]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-methyl-3-amino-benzimidazole with 4-nitrobenzaldehyde to form the intermediate Schiff base. This intermediate is then reacted with ethyl cyanoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-2-[1-methyl-3-[(Z)-(4-nitrophenyl)methylideneamino]benzimidazol-2-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Ethyl (2Z)-2-cyano-2-[1-methyl-3-[(Z)-(4-nitrophenyl)methylideneamino]benzimidazol-2-ylidene]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-2-[1-methyl-3-[(Z)-(4-nitrophenyl)methylideneamino]benzimidazol-2-ylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl (2Z)-2-cyano-2-[1-methyl-3-[(Z)-(4-nitrophenyl)methylideneamino]benzimidazol-2-ylidene]acetate can be compared with other benzimidazole derivatives, such as:

    1-Methyl-2-phenylbenzimidazole: Lacks the cyano and nitrophenyl groups, resulting in different chemical properties and biological activities.

    2-Cyano-1-methylbenzimidazole: Similar structure but without the nitrophenyl group, leading to different reactivity and applications.

    4-Nitro-1-methylbenzimidazole:

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl (2Z)-2-cyano-2-[1-methyl-3-[(Z)-(4-nitrophenyl)methylideneamino]benzimidazol-2-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-3-29-20(26)16(12-21)19-23(2)17-6-4-5-7-18(17)24(19)22-13-14-8-10-15(11-9-14)25(27)28/h4-11,13H,3H2,1-2H3/b19-16-,22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIHZIKYCSGOCB-JWHYYTCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1N(C2=CC=CC=C2N1N=CC3=CC=C(C=C3)[N+](=O)[O-])C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/N(C2=CC=CC=C2N1/N=C\C3=CC=C(C=C3)[N+](=O)[O-])C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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